1,2-Dichloro-3-iodobenzene

Beschreibung

Molecular Structure and Isomerism

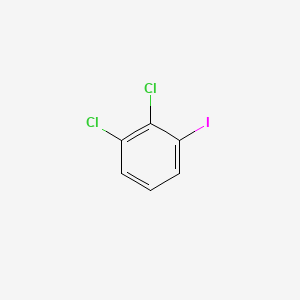

The structure of 1,2-Dichloro-3-iodobenzene features a benzene (B151609) ring with three adjacent hydrogen atoms replaced by halogen atoms: two chlorine and one iodine. This specific substitution pattern, known as vicinal substitution for the two chlorine atoms, is crucial to its reactivity. cymitquimica.com The presence and positions of these halogens create a unique electronic and steric environment on the aromatic ring.

Isomers of dichloriodobenzene, such as 1,2-Dichloro-4-iodobenzene or 1,3-Dichloro-2-iodobenzene, exist, each with the same molecular formula but different arrangements of the halogen atoms on the benzene ring. These structural differences lead to variations in their physical and chemical properties, including melting points, boiling points, and reactivity in chemical reactions. The specific isomer, this compound, is distinguished by the consecutive arrangement of the substituents.

Interactive Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃Cl₂I ontosight.ainih.gov |

| Molecular Weight | 272.89 g/mol nih.gov |

| Appearance | White to light yellow crystalline solid guidechem.com |

| Melting Point | 35-36 °C chemsrc.com |

| Boiling Point | 242.1 °C at 760 mmHg chemsrc.com |

| Water Solubility | Insoluble cymitquimica.comguidechem.com |

| CAS Number | 2401-21-0 guidechem.comnih.gov |

Importance in Synthetic Organic Chemistry

This compound serves as a key intermediate and building block in organic synthesis. ontosight.aiguidechem.com Its utility stems from the differing reactivity of the carbon-halogen bonds. The carbon-iodine bond is weaker and more reactive than the carbon-chlorine bonds, making the iodine atom a good leaving group in various reactions. ontosight.ai

This compound is frequently used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 2,3-dichlorophenyl group into more complex molecules. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals. guidechem.com The presence of the chlorine atoms can also be exploited in subsequent reactions, such as nucleophilic aromatic substitution, under specific conditions. cymitquimica.com The compound's structure allows for the regioselective introduction of different functional groups, providing a versatile platform for constructing complex organic frameworks. guidechem.com

Historical Context of Halogenated Benzenes in Research

The study of halogenated benzenes has been a cornerstone of organic chemistry for over a century. The initial exploration into the halogenation of benzene dates back to the development of electrophilic aromatic substitution reactions. ccsenet.org Early methods, like Friedel-Crafts halogenation, laid the foundation for creating a wide array of halogenated aromatic compounds. ccsenet.org

Initially, the focus was on understanding the mechanisms of these reactions and the directing effects of substituents on the benzene ring. uobabylon.edu.iq The discovery that different halogens exhibit varying reactivity—fluorine being highly reactive and iodine being the least reactive—allowed for more controlled and selective synthesis. uobabylon.edu.iqpw.live Over time, the development of more sophisticated catalytic systems, including the use of Lewis acids and transition metals, enabled the precise synthesis of polyhalogenated benzenes with specific substitution patterns. nsf.gov These advancements have been crucial for the synthesis of complex molecules used in materials science and medicinal chemistry. nsf.gov The widespread industrial use of halogenated benzenes also led to research on their environmental fate and biodegradation. bas-net.by

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dichloro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2I/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJKBWPZBVBXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178743 | |

| Record name | 1,2-Dichloro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; mp = 35-36 deg C; [Alfa Aesar MSDS] | |

| Record name | 1,2-Dichloro-3-iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2401-21-0 | |

| Record name | 1,2-Dichloro-3-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-3-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-3-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Dichloro 3 Iodobenzene

Direct Halogenation Approaches

Direct halogenation of an aromatic ring is a fundamental reaction in organic chemistry, typically proceeding via electrophilic aromatic substitution. libretexts.org In principle, the synthesis of 1,2-dichloro-3-iodobenzene could be envisioned by the direct iodination of 1,2-dichlorobenzene. This reaction would require an iodinating agent (e.g., I₂, NIS) and a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to polarize the iodine molecule, making it sufficiently electrophilic to attack the benzene (B151609) ring. libretexts.org

Conversion from Substituted Benzene Derivatives

A more controlled and widely used strategy for synthesizing this compound involves starting with a benzene ring that already has substituents in the desired positions, which can then be converted to the target halogens.

The most common and efficient synthesis of this compound begins with the readily available starting material, 2,3-dichloroaniline (B127971). udom.ac.tzresearchgate.net This multi-step process is a variation of the Sandmeyer reaction. organic-chemistry.orgmasterorganicchemistry.com

The synthesis proceeds in two main stages:

Diazotization: 2,3-dichloroaniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as concentrated sulfuric acid (H₂SO₄), at low temperatures (typically 0–5 °C). researchgate.netgoogle.com This reaction converts the primary aromatic amine (-NH₂) into an arenediazonium salt (-N₂⁺), which is a highly effective leaving group. masterorganicchemistry.com Maintaining a low temperature is critical as diazonium salts are generally unstable at higher temperatures. researchgate.net

Iodination: The resulting diazonium salt is not isolated but is immediately treated with a solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, displacing the diazonium group, which is released as nitrogen gas (N₂), to form the stable this compound product. udom.ac.tzresearchgate.net

This method is highly effective, with studies reporting yields as high as 81%. udom.ac.tzresearchgate.net Its reliability and high yield make it a preferred route for both laboratory and potential industrial-scale synthesis. udom.ac.tz

| Step | Reactant | Reagents | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| 1 (Diazotization) | 2,3-Dichloroaniline | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | 0–5 °C | 2,3-Dichlorobenzenediazonium salt (intermediate) | 81% udom.ac.tzresearchgate.net |

| 2 (Iodination) | 2,3-Dichlorobenzenediazonium salt | Potassium Iodide (KI) | Gentle warming | This compound |

Another potential synthetic route is through a halogen exchange reaction, often called an aromatic Finkelstein reaction. manac-inc.co.jp This method involves substituting a halogen atom, such as bromine or chlorine, with iodine. For this to be feasible, one would start with a precursor like 1-bromo-2,3-dichlorobenzene (B155788) or 1,2,3-trichlorobenzene.

The reaction typically involves heating the aryl halide with an iodide salt, such as sodium iodide or potassium iodide, in a polar aprotic solvent. manac-inc.co.jp However, nucleophilic aromatic substitution on unactivated aryl halides is generally difficult. The success of this reaction often depends on the presence of electron-withdrawing groups at the ortho or para positions, which are absent in this case. manac-inc.co.jp To facilitate the exchange with less reactive aryl chlorides and bromides, the addition of a copper(I) iodide (CuI) catalyst is often necessary, particularly for bromoarenes. manac-inc.co.jp Even with catalysis, these reactions can require harsh conditions and may not be as efficient as the diazotization route for this specific compound.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. mdpi.com In the context of synthesizing this compound, green chemistry principles can be applied to the well-established diazotization-iodination pathway. One notable advancement is the replacement of strong mineral acids with reusable, less hazardous alternatives.

Research has shown that acidic ionic liquids, such as N-methyl-2-pyrrolidonum hydrosulfate ([H-NMP]HSO₄), can serve as an effective proton source and solvent for the one-pot diazotization-iodination of aromatic amines. ijcce.ac.ir This method offers advantages such as mild reaction conditions, a straightforward procedure, and the potential for recycling the ionic liquid, thereby reducing waste. ijcce.ac.ir Other green strategies applicable to similar syntheses include using water as a solvent where possible and developing one-pot procedures that minimize intermediate purification steps, thus saving energy and reducing solvent use. organic-chemistry.orgmdpi.com

Large-Scale Synthesis Considerations and Process Development

The diazotization-iodination of 2,3-dichloroaniline is considered a viable method for large-scale production. udom.ac.tzresearchgate.net However, transitioning from a laboratory-scale reaction to an industrial process requires careful consideration of several factors.

Temperature Control: The formation of the diazonium salt is highly exothermic, and the salt itself is thermally unstable. researchgate.net Strict temperature control is paramount to prevent decomposition, which would lower the yield and could create safety hazards. Industrial reactors must have efficient cooling systems to manage the reaction temperature, keeping it below 5 °C.

Reagent Addition: The controlled, slow addition of sodium nitrite is necessary to manage the reaction rate and temperature.

Gas Evolution: The final iodination step involves the vigorous evolution of nitrogen gas. researchgate.net The process equipment must be designed to safely vent this gas and handle the associated foaming.

Work-up and Purification: On a large scale, extraction and isolation procedures must be optimized to be efficient and minimize solvent waste.

The simplicity of the reagents and the high yield make this pathway attractive for process development despite these challenges. udom.ac.tz

Purity and Yield Optimization Strategies

Maximizing the yield and ensuring the high purity of this compound are key objectives for any synthetic protocol.

Yield Optimization: The primary factor for achieving a high yield in the diazotization route is maintaining the low temperature during diazonium salt formation to prevent its premature decomposition. researchgate.net Using the correct stoichiometric ratios of reactants is also crucial. An excess of the iodide salt is often used to ensure the complete conversion of the diazonium intermediate.

Purity Optimization: The crude product obtained after the reaction typically contains unreacted starting materials and potential side-products. Purification is commonly achieved through a sequence of steps. First, the reaction mixture is quenched, and the crude product is isolated. This is often followed by extraction with an organic solvent. chemicalbook.com For high purity, the extracted product is often subjected to silica (B1680970) gel chromatography, which separates the target compound from impurities based on polarity. acs.orgresearchgate.net The final purity is typically assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Reactivity and Reaction Mechanisms of 1,2 Dichloro 3 Iodobenzene

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In the context of 1,2-dichloro-3-iodobenzene, the relative reactivity of the three halogen atoms is a key consideration.

Halogen Mobility and Leaving Group Ability

In nucleophilic aromatic substitution reactions, the mobility of a halogen atom is inversely related to the strength of the carbon-halogen bond and directly related to the stability of the departing halide ion. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the iodide ion is the best leaving group among the common halogens due to its greater size, lower charge density, and the weaker C-I bond.

For this compound, the iodine atom is significantly more mobile and serves as the primary leaving group in nucleophilic substitution reactions. The chlorine atoms are considerably less prone to displacement under typical SNAr conditions. This differential reactivity allows for selective functionalization at the C-I position.

Coupling Reactions

This compound is a versatile substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with the reactivity again centered on the carbon-iodine bond.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Palladium catalysts are widely employed for cross-coupling reactions involving aryl halides. In the case of this compound, the oxidative addition of the C-I bond to a palladium(0) complex is the initial and facile step, leading to a palladium(II) intermediate that can then participate in various coupling cycles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound can be readily converted to its corresponding boronic acid, (2,3-dichlorophenyl)boronic acid, which can then be coupled with other aryl or vinyl halides. Alternatively, this compound itself can be used as the halide partner in Suzuki-Miyaura reactions. For instance, the coupling of (2,3-dichlorophenyl)boronic acid with a suitable partner can be achieved under standard Suzuki conditions.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| (2,3-Dichlorophenyl)boronic acid | Aryl/Vinyl Halide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2,3-Dichloro-functionalized biaryl or styrene | Not specified |

This table is based on general Suzuki-Miyaura reaction conditions and the known reactivity of related compounds. Specific yield data for this exact reaction was not available in the searched literature.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. While specific examples detailing the Heck reaction of this compound are not prevalent in the provided search results, the general mechanism involves the oxidative addition of the C-I bond to a palladium catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. Given the high reactivity of the C-I bond, it is expected that this compound would readily participate in Heck reactions.

Copper-catalyzed coupling reactions, particularly Ullmann-type condensations, are effective methods for forming carbon-heteroatom bonds. These reactions often require higher temperatures than their palladium-catalyzed counterparts but offer a valuable alternative.

A notable application of this compound is in the synthesis of 2,3-dichlorophenylpiperazine, a key intermediate for the antipsychotic drug Aripiprazole. This synthesis is achieved through a copper-catalyzed N-arylation reaction, a type of Ullmann condensation, between this compound and piperazine (B1678402).

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| This compound | Piperazine | CuI | Proline | K₂CO₃ | DMSO | 2,3-Dichlorophenylpiperazine | 20 |

This data is derived from a study on the process development for the synthesis of 2,3-dichlorophenylpiperazine.

The mechanisms of palladium- and copper-catalyzed coupling reactions are well-established. For palladium-catalyzed reactions, the catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki and Stille reactions) or Alkene Insertion (for Heck reaction): The organic group from the coupling partner is transferred to the palladium center, or the alkene coordinates and inserts into the palladium-carbon bond.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the final product.

In copper-catalyzed Ullmann-type reactions, the mechanism is thought to involve the formation of a copper(I) amide or alkoxide, which then undergoes oxidative addition to the aryl iodide, followed by reductive elimination.

C-N Bond Formation Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and materials. This compound, as an aryl halide, is a viable substrate for several powerful cross-coupling methodologies designed for this purpose. The reactivity of the carbon-halogen bonds in this molecule typically follows the order C-I > C-Br > C-Cl, making the iodine atom the primary site of reaction in cross-coupling chemistry.

Two of the most prominent methods for forging C-N bonds from aryl halides are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds between aryl halides and a wide range of amines. The reaction generally involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. For this compound, the reaction would proceed via an oxidative addition of the C-I bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. This method is favored for its mild reaction conditions and broad substrate scope, tolerating many functional groups.

Ullmann Condensation: A more traditional method, the Ullmann condensation, utilizes copper as a catalyst or promoter to couple aryl halides with amines, typically at high temperatures. The Goldberg reaction is the specific name for the C-N bond-forming variant of the Ullmann condensation. Although it often requires harsher conditions than the Buchwald-Hartwig reaction, including high-boiling polar solvents and temperatures sometimes exceeding 200°C, it remains a valuable tool in organic synthesis. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. Aryl iodides are the most reactive halides for this transformation.

| Reaction | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Mild temperatures, various solvents (e.g., Toluene, THF) | High functional group tolerance, broad amine scope | Cost of palladium catalyst, sensitivity to air/moisture |

| Ullmann Condensation (Goldberg Reaction) | Copper | High temperatures (>200°C), polar solvents (e.g., DMF, NMP) | Lower cost catalyst | Harsh conditions, limited substrate scope |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The reaction involves the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. The mechanism proceeds in two main steps: the attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the loss of a proton to restore the ring's aromaticity.

The reactivity of the benzene (B151609) ring in this compound towards EAS is significantly influenced by the three halogen substituents. Halogens are deactivating groups, meaning they make the aromatic ring less reactive than benzene itself. This deactivation stems from their strong electron-withdrawing inductive effect.

Regioselectivity and Directing Effects of Substituents

While halogens are deactivating, they are also known as ortho, para-directors. This directing effect is due to the ability of their lone pair electrons to participate in resonance, which stabilizes the carbocation intermediate when the electrophile attacks at the positions ortho or para to the halogen. In this compound, the regioselectivity of an incoming electrophile is determined by the combined directing effects of the two chlorine atoms and the one iodine atom. The available positions for substitution are C4, C5, and C6.

The directing effects of the substituents can be summarized as follows:

Iodine at C3: Directs incoming electrophiles to its ortho positions (C2, C4) and its para position (C6).

Chlorine at C2: Directs to its ortho positions (C1, C3) and its para position (C5).

Chlorine at C1: Directs to its ortho positions (C2, C6) and its para position (C4).

Considering that positions C1, C2, and C3 are already occupied, the influence on the remaining sites is:

Position C4: Receives a para-directing effect from the C1-chlorine and an ortho-directing effect from the C3-iodine.

Position C5: Receives a para-directing effect from the C2-chlorine.

Position C6: Receives a para-directing effect from the C3-iodine and an ortho-directing effect from the C1-chlorine.

All three substituents are deactivating. Therefore, the reaction will be slower than that of benzene. The substitution pattern will favor the positions that are most strongly activated by the resonance effects of the halogens and least deactivated by their inductive effects. Positions C4 and C6 are each influenced by two directing groups, making them the most likely sites of electrophilic attack compared to C5, which is directed by only one substituent. Steric hindrance may also play a role, potentially favoring substitution at the less crowded C6 position over the C4 position, which is adjacent to the bulky iodine atom.

| Available Position | Directing Influence from C1-Cl | Directing Influence from C2-Cl | Directing Influence from C3-I | Predicted Reactivity |

|---|---|---|---|---|

| C4 | Para | - | Ortho | High |

| C5 | - | Para | - | Low |

| C6 | Ortho | - | Para | High |

Radical Reactions and Pathways

Aryl iodides are known to participate in radical reactions, primarily due to the relative weakness of the carbon-iodine bond compared to C-Br and C-Cl bonds. Homolytic cleavage of the C-I bond in this compound can be initiated by heat, light, or a radical initiator to generate a 2,3-dichlorophenyl radical.

Once formed, this radical intermediate is a highly reactive species that can participate in a variety of transformations:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form 1,2-dichlorobenzene.

Addition to π-Systems: It can add to alkenes or alkynes, initiating a chain reaction for the formation of new carbon-carbon bonds.

Dimerization: Two radicals could potentially combine, although this is often a minor pathway.

Iodine itself can also mediate radical reactions, where it may form a covalent bond with a substrate that then undergoes homolysis, or it can be converted to an iodine radical which then acts as an active species.

Aryne Chemistry and Cycloadditions

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two substituents from adjacent positions, resulting in a formal triple bond within the ring. This compound can serve as a precursor to the 3,4-dichlorobenzyne intermediate. The generation of this aryne can be achieved by treating the starting material with a very strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA). The base abstracts the proton at the C4 position, which is the most acidic due to the inductive effect of the adjacent halogens. This is followed by the elimination of lithium iodide to form the aryne.

Once generated, the highly electrophilic 3,4-dichlorobenzyne is rapidly trapped by any available nucleophiles or dienes. A key reaction of arynes is their participation in cycloaddition reactions. For instance, in the presence of a diene like furan (B31954) or cyclopentadiene, the aryne will undergo a [4+2] Diels-Alder type cycloaddition to form a bicyclic adduct. These reactions are powerful methods for rapidly building molecular complexity.

Derivatization Reactions for Functional Group Introduction

The reactivity patterns of this compound allow for its strategic derivatization to introduce a variety of functional groups. The disparate reactivity of the C-I and C-Cl bonds is key to this selectivity.

Via the Iodo Group: The iodine atom is the most versatile handle for derivatization.

Cross-Coupling Reactions: As discussed, the iodo group is the primary site for C-N bond formation (Buchwald-Hartwig, Ullmann). It is also the most reactive site for other cross-coupling reactions like Suzuki (C-C), Heck (C-C), and Sonogashira (C-C) couplings, allowing for the introduction of alkyl, aryl, vinyl, or alkynyl groups.

Lithium-Halogen Exchange: Treatment with an organolithium reagent (e.g., n-butyllithium) at low temperatures would selectively replace the iodine with lithium, generating a potent nucleophile (2,3-dichlorophenyllithium). This intermediate can then be quenched with a wide range of electrophiles to introduce functionalities such as carboxyl groups (with CO₂), hydroxyl groups (with aldehydes/ketones), or other carbon substituents.

Via the Aromatic Ring:

Electrophilic Aromatic Substitution: As detailed above, new substituents (e.g., -NO₂, -SO₃H, acyl groups) can be introduced onto the aromatic ring, primarily at the C4 and C6 positions. These newly installed groups can then be further transformed.

By leveraging these distinct reaction pathways, this compound serves as a valuable and versatile building block for the synthesis of complex, polysubstituted aromatic compounds.

Applications in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

1,2-Dichloro-3-iodobenzene is widely recognized as an important intermediate in the pharmaceutical industry. tcichemicals.comnih.gov Its utility lies in its function as a scaffold upon which more complex, biologically active molecules can be built. The compound's structure is incorporated into various drug discovery and development processes as a starting material for active pharmaceutical ingredients (APIs). guidechem.com Its application is particularly noted in coupling reactions, which are fundamental for creating the carbon-nitrogen and carbon-carbon bonds prevalent in many drug structures. biosynth.com

A prominent example of its application is in the synthesis of 2,3-dichlorophenylpiperazine, a critical intermediate for the atypical antipsychotic drug Aripiprazole. lookchem.com Aripiprazole is used in the treatment of schizophrenia and bipolar disorder. The synthesis involves a carbon-nitrogen (C-N) bond-forming reaction between this compound and piperazine (B1678402).

One established method for this conversion is a palladium-catalyzed reaction. However, due to the high cost of palladium catalysts and their sensitivity, alternative methods have been developed. A notable pathway utilizes a more cost-effective copper-iodide (CuI) catalyst with proline as a ligand. lookchem.com In this process, this compound is reacted with piperazine in the presence of the copper catalyst, a base such as potassium carbonate (K₂CO₃), and a solvent like dimethyl sulfoxide (B87167) (DMSO). lookchem.com This method is advantageous as it is less sensitive to moisture and air, making it suitable for larger-scale industrial production. lookchem.com

| Role | Compound Name | Catalyst System |

|---|---|---|

| Aryl Halide Precursor | This compound | Copper-Catalyzed |

| Amine Source | Piperazine | |

| Catalyst | Copper(I) iodide (CuI) | |

| Ligand | Proline | |

| Base | Potassium Carbonate (K₂CO₃) | |

| Solvent | Dimethyl Sulfoxide (DMSO) |

Applications in Agrochemical Synthesis

Beyond pharmaceuticals, this compound also serves as a starting material in the synthesis of agrochemicals. guidechem.com The compound's halogenated benzene (B151609) structure is a common feature in many pesticides and herbicides. Its ability to undergo various chemical transformations allows for the introduction of different functional groups, enabling the creation of new and effective crop protection agents.

Role as a Building Block in Complex Molecular Architectures

In chemical synthesis, "building blocks" are relatively simple molecules that can be assembled in a controlled manner to create larger, more complex structures. illinois.edu this compound is classified as such a building block due to its defined structure and predictable reactivity. tcichemicals.combiosynth.com The distinct chemical nature of the iodine and chlorine substituents is key to its utility. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bonds, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). This allows chemists to selectively replace the iodine atom with another molecular fragment while leaving the two chlorine atoms untouched for subsequent reactions. This stepwise functionalization is crucial for the efficient and controlled assembly of intricate molecular architectures. illinois.edu

Contributions to Materials Science

The utility of this compound extends to the field of materials science, where it is used in the synthesis of functional materials. biosynth.com The incorporation of this di-chlorinated aromatic structure can impart specific properties, such as thermal stability, flame retardancy, or particular electronic characteristics, to the final material.

In polymer chemistry, monomers containing halogenated aromatic rings are used to produce specialty polymers with enhanced properties. While specific large-scale polymer applications of this compound are not widely documented in the provided sources, its role as a functional building block suggests its potential use in creating polymer backbones or as a precursor to more complex monomers for high-performance plastics and other polymeric materials.

Utilization in Dye Synthesis

This compound also finds application as a building block in the synthesis of dyes. biosynth.com The core benzene structure is a fundamental component of many chromophores (the part of a molecule responsible for its color). By chemically modifying the precursor, chemists can tune the electronic properties of the resulting molecule to absorb and reflect specific wavelengths of light, thereby creating a wide spectrum of colors for use in textiles, printing, and other industrial applications.

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis

The electronic structure of 1,2-dichloro-3-iodobenzene is fundamentally derived from the aromatic π-system of the benzene (B151609) ring, which is significantly perturbed by the presence of three halogen substituents. The six p-orbitals of the carbon atoms in the benzene ring overlap to form six molecular orbitals (MOs): three bonding (π) and three anti-bonding (π*) orbitals. In its ground state, the six π-electrons of benzene fill the three bonding MOs, resulting in a stable, delocalized electron system.

The introduction of two chlorine atoms and one iodine atom to the benzene ring influences this electronic structure in several ways:

Inductive Effects: Chlorine and iodine are more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the σ-bonds (inductive effect). This generally lowers the energy of the molecular orbitals.

Resonance Effects: The halogens also possess lone pairs of electrons in their p-orbitals, which can be donated into the π-system of the benzene ring (resonance effect). This effect tends to increase the electron density on the ring, particularly at the ortho and para positions relative to the halogen.

Orbital Energies: The interplay of these effects determines the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For halogenated benzenes, the energy of the LUMO (ELUMO) is a critical factor in their reactivity, particularly in reactions where the molecule acts as an electron acceptor.

Computational methods like Density Functional Theory (DFT) are employed to calculate these properties. A hypothetical electronic structure analysis of this compound would likely reveal a complex distribution of electron density and electrostatic potential, dictated by the positions of the three different halogen atoms.

| Property | Predicted Influence of Substituents | Significance |

| HOMO Energy | Lowered due to the inductive effect of halogens. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Lowered, making the molecule a better electron acceptor. | Important for predicting reactivity in nucleophilic reactions. nih.gov |

| Electron Density | Increased at positions ortho and para to the halogens due to resonance, but overall withdrawal due to induction. | Dictates the regioselectivity of electrophilic and nucleophilic attacks. |

| Dipole Moment | A significant molecular dipole moment is expected due to the asymmetric arrangement of the electronegative halogens. | Influences intermolecular interactions and physical properties. |

Reaction Mechanism Prediction and Validation

Theoretical chemistry plays a crucial role in predicting and validating the mechanisms of chemical reactions. For this compound, a key area of interest would be nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The presence of electron-withdrawing groups, such as the chlorine and iodine atoms, can facilitate such reactions by stabilizing the negatively charged intermediate (Meisenheimer complex).

Computational modeling can be used to:

Map Potential Energy Surfaces: Calculations can trace the energy of the system as the reactants are converted into products, identifying transition states and intermediates.

Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the reaction rate.

Investigate Regioselectivity: By comparing the activation energies for nucleophilic attack at different carbon atoms on the ring, the most likely site of substitution can be predicted.

For this compound, the iodine atom is generally the best leaving group among the halogens in nucleophilic aromatic substitution reactions under many conditions. Computational studies on similar systems would involve modeling the attack of a nucleophile at the carbon atom bonded to the iodine and comparing the stability of the resulting intermediate and the energy of the transition state with attacks at the carbons bonded to chlorine.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. In the context of this compound, QSAR studies would focus on predicting its reactivity based on calculated molecular descriptors.

For polychlorinated aromatic compounds, several key descriptors have been identified as being important in QSAR models for toxicity and reactivity. kg.ac.rs These descriptors can be calculated for this compound and used to estimate its reactivity relative to other similar compounds.

| Molecular Descriptor | Definition | Relevance to Reactivity |

| ELUMO (Energy of the LUMO) | The energy of the Lowest Unoccupied Molecular Orbital. | A lower ELUMO indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. nih.gov |

| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule. | A larger dipole moment can influence the molecule's interaction with polar reagents and solvents, affecting reaction rates. nih.gov |

| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | Higher polarizability can enhance interactions with other molecules and is often correlated with increased reactivity. |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. | While more commonly associated with biological activity, it can also influence reactivity in different solvent systems. |

Studies on substituted benzenes have shown that descriptors related to electronic properties, such as ELUMO, are often key predictors of reactivity in processes like reactions with radicals or in nucleophilic substitutions. nih.govmdpi.com A QSAR model for the reactivity of a series of halobenzenes, including this compound, would likely show a strong correlation between these electronic descriptors and the observed reaction rates.

Spectroscopic Characterization in Research

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of nuclei with a nuclear spin quantum number greater than 1/2. wikipedia.org In 1,2-Dichloro-3-iodobenzene, the halogen atoms—chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I)—are NQR-active. NQR spectroscopy, sometimes referred to as "zero-field NMR," detects transitions between nuclear quadrupole energy levels that are split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. wikipedia.org This EFG is primarily determined by the distribution of valence electrons in the chemical bonds surrounding the nucleus.

The NQR frequency is unique to a given substance and provides a "chemical fingerprint." wikipedia.org For halogenated benzene (B151609) derivatives, NQR frequencies are particularly sensitive to the nature and position of substituents on the aromatic ring. The frequencies for C-Cl bonds can change by about 9%, and for C-I bonds by about 18%, depending on the substitution pattern. du.ac.inresearchgate.net

In the case of this compound, distinct NQR signals would be expected for the two non-equivalent chlorine atoms and the iodine atom, reflecting their unique chemical and crystallographic environments. The technique is powerful for:

Distinguishing between crystallographically inequivalent sites: If the molecule crystallizes in a lattice where the two chlorine atoms are not symmetrically equivalent, NQR can resolve separate signals for each.

Studying intermolecular interactions: Halogen bonding and other secondary interactions in the solid state can significantly alter the EFG and thus shift the NQR frequencies. researchgate.netrsc.org

Characterizing electronic effects: The electron-withdrawing or -donating effects of the substituents influence the p-electron density on the halogen atoms, which is directly reflected in the NQR coupling constant.

Mass Spectrometry (MS) for Mechanistic Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

For this compound (C₆H₃Cl₂I), the mass spectrum would show a characteristic molecular ion peak [M]⁺. chemicalbook.com A key feature of this peak would be its isotopic pattern, which arises from the natural abundance of chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This results in a cluster of peaks for the molecular ion and any chlorine-containing fragments. The primary molecular ion peaks would correspond to:

[C₆H₃³⁵Cl₂I]⁺

[C₆H₃³⁵Cl³⁷ClI]⁺

[C₆H₃³⁷Cl₂I]⁺

The fragmentation of this compound under electron ionization would likely proceed through the loss of halogen atoms or the entire substituent groups. Common fragmentation pathways would include the loss of an iodine atom (I•), a chlorine atom (Cl•), or molecules like HCl. This analysis provides unequivocal confirmation of the molecular formula and offers insights into the relative strengths of the C-I and C-Cl bonds.

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | ~272, 274, 276 |

| [M-Cl]⁺ | Loss of a Chlorine atom | ~237, 239 |

| [M-I]⁺ | Loss of an Iodine atom | ~145, 147, 149 |

| [C₆H₃]⁺ | Loss of all Halogen atoms | ~75 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a compound. chemicalbook.com The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the substituted benzene ring and the carbon-halogen bonds.

Key expected absorption bands include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-H Bending (Out-of-Plane): The pattern of these absorptions in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted ring, characteristic bands would be present.

C-Cl Stretching: These vibrations typically occur in the 800-600 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ region, due to the larger mass of the iodine atom.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-H Out-of-Plane Bend | 900-675 |

| C-Cl Stretch | 800-600 |

| C-I Stretch | 600-500 |

Environmental and Toxicological Research Aspects

Environmental Fate and Transport

The environmental fate and transport of 1,2-Dichloro-3-iodobenzene, a member of the halogenated benzene (B151609) family, are governed by its distinct physicochemical properties. Halogenated organic compounds (HOCs) are recognized for their potential as environmental contaminants due to their persistence and ability to undergo long-range transport nih.gov. The behavior of this compound in the environment is influenced by processes such as partitioning between air, water, and soil, as well as its potential for atmospheric transport far from its original source nih.gov.

Table 1: Physicochemical Properties of this compound Relevant to Environmental Fate

| Property | Value | Implication |

|---|---|---|

| Molecular Formula | C₆H₃Cl₂I | - |

| Molecular Weight | 272.9 g/mol | Influences diffusion and transport rates biosynth.com. |

| Melting Point | 35-36 °C | Solid at standard ambient temperatures lookchem.com. |

| Boiling Point | 242.1 °C at 760 mmHg | Low volatility under normal conditions lookchem.com. |

| Vapor Pressure | 0.0537 mmHg at 25°C | Limited tendency to volatilize from water or soil surfaces lookchem.com. |

| LogP (XLogP3) | 3.8 | Indicates high hydrophobicity and lipophilicity; prefers partitioning into organic matter over water lookchem.com. |

| Water Solubility | Sparingly soluble | Low mobility in aqueous systems; tends to adsorb to solids lookchem.com. |

The persistence of halogenated organic compounds is a significant environmental concern. These substances often resist natural degradation processes, such as photodegradation by sunlight or atmospheric oxidation nih.gov. The half-life of some HOCs in soil can extend for many years, depending on environmental conditions nih.gov.

The mobility of a chemical in soil and sediment is largely determined by its tendency to adsorb to organic matter and clay particles. This property is quantified by the soil adsorption coefficient (Koc) chemsafetypro.com. A high Koc value indicates strong adsorption and, consequently, low mobility chemsafetypro.comecetoc.org.

For this compound, a direct experimental Koc value is not available. However, it can be estimated from its octanol-water partition coefficient (Kow), which is closely related to its LogP value of 3.8 lookchem.com. This high LogP value signifies that the compound is lipophilic ("fat-loving") and hydrophobic ("water-fearing"), leading to a strong preference for partitioning into the organic carbon fraction of soil and sediment rather than remaining dissolved in water. Therefore, this compound is expected to have a high Koc value and exhibit low mobility in the environment. Spillage of this compound would likely lead to localized contamination in the upper soil layers, with limited potential for leaching into groundwater unless co-solvents are present.

Degradation Pathways and By-products

The degradation of halogenated benzenes can proceed through several pathways, depending on the environmental conditions and microbial communities present.

Aerobic Degradation: Based on studies of dichlorobenzenes, the aerobic biodegradation of this compound is likely initiated by a dioxygenase enzyme. This enzyme would attack the aromatic ring to form a diol intermediate nih.gov. For example, Pseudomonas species have been shown to degrade 1,2-dichlorobenzene by converting it first to 3,4-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, which is then dehydrogenated to form 3,4-dichlorocatechol nih.gov. This catechol intermediate undergoes subsequent enzymatic ring cleavage, leading to the breakdown of the aromatic structure nih.gov. The dehalogenation, or removal of the halogen atoms, is a critical and often rate-limiting step in the complete mineralization of the compound researchgate.net.

Anaerobic Degradation: Under anaerobic (oxygen-free) conditions, such as those found in deep sediments or certain groundwater zones, the primary degradation pathway for halogenated aromatics is reductive dehalogenation. In this process, microorganisms use the halogenated compound as an electron acceptor, sequentially removing halogen atoms and replacing them with hydrogen.

Abiotic Degradation & By-products: Thermal decomposition, such as during a fire, can generate irritating and highly toxic gases from this compound, including hydrogen chloride, hydrogen iodide, carbon monoxide, and carbon dioxide chemicalbook.com. Furthermore, the incomplete combustion of chlorinated organic compounds is a known source of highly toxic and persistent by-products, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) nih.gov.

Ecotoxicological Implications

While specific ecotoxicity data for this compound, such as LC50 (lethal concentration for 50% of a population) values for fish or invertebrates, are not well-documented in public literature, the toxicological profile of the halogenated benzene class provides a basis for assessing potential environmental risk. The toxicity of these compounds is often linked to their metabolic activation within an organism nih.gov.

Metabolism of halogenated benzenes can produce several reactive metabolites, including epoxides, phenols, and benzoquinones nih.gov. These metabolites are often more toxic than the parent compound and can induce adverse effects such as hepatotoxicity (liver damage) and nephrotoxicity (kidney damage) in exposed organisms nih.gov. The formation of these reactive intermediates is a key consideration in evaluating the ecotoxicological risk posed by the release of this compound into the environment.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow), with higher values indicating a greater likelihood of accumulation in the fatty tissues of organisms nih.gov.

The Bioconcentration Factor (BCF) is a measure used to quantify this potential wikipedia.org. Regulatory agencies use BCF values to classify the bioaccumulative properties of chemicals.

Table 2: Bioaccumulation Potential based on Regulatory Criteria

| BCF Value | Classification | Implication |

|---|---|---|

| < 1,000 | Not Bioaccumulative | Low potential to accumulate in organisms. |

| 1,000 - 5,000 | Bioaccumulative | Moderate to high potential to accumulate. |

| > 5,000 | Very Bioaccumulative | Very high potential to accumulate and biomagnify in the food web. |

This compound has a calculated LogP value of 3.8, which corresponds to a high Kow lookchem.com. This indicates that the compound is lipophilic and has a significant potential to bioconcentrate in aquatic and terrestrial organisms wikipedia.org. Chemicals with a BCF greater than 1 are considered lipophilic, and those with values exceeding 1,000 are typically flagged as bioaccumulative for regulatory purposes wikipedia.org. Given its high lipophilicity, this compound is expected to fall into the bioaccumulative category, posing a risk of accumulating in organisms and potentially biomagnifying through the food chain.

Risk Assessment in Research and Industrial Contexts

In research and industrial settings, a risk assessment for a chemical like this compound considers both its inherent hazards and the potential for exposure. The inherent hazards include its properties as a skin and eye irritant, as well as its environmental characteristics of persistence, potential for bioaccumulation, and the formation of toxic by-products chemicalbook.comnih.govhaz-map.com.

Risk management strategies focus on minimizing exposure. For halogenated solvents and related chemicals, this involves implementing engineering controls such as closed-system processes and robust ventilation to limit emissions epa.gov. In laboratory or handling scenarios, personal protective equipment (PPE), including gloves and safety goggles, is essential. Furthermore, strict protocols for waste management are critical to prevent the release of the chemical into the environment. This includes disposing of waste material in accordance with national and local regulations and ensuring that it does not enter drains or waterways epa.gov. For industrial facilities using large quantities of halogenated solvents, regulations may impose facility-wide emission limits to protect public health and the environment epa.gov.

Analytical Methodologies for 1,2 Dichloro 3 Iodobenzene

Chromatographic Techniques (e.g., HPLC, GC)

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For 1,2-Dichloro-3-iodobenzene, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing purity and profiling impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing non-volatile or thermally sensitive compounds. A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method provides a straightforward approach to separating the main compound from any potential impurities. The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid to ensure good peak shape. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid is replaced with a volatile acid like formic acid. sielc.com This liquid chromatography method is also scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

Gas Chromatography (GC) is a preferred technique for the analysis of volatile compounds like this compound. chromatographyonline.com When coupled with a mass spectrometer (GC-MS), it becomes a highly effective tool for both separating and identifying volatile and semi-volatile chemicals. thermofisher.commedistri.swiss The GC separates the components of the sample based on their volatility and interaction with the stationary phase of the column, while the MS identifies them by measuring the mass-to-charge ratio of ionized particles, which provides a unique spectral fingerprint for each substance. medistri.swiss

Method Development for Purity Analysis and Impurity Profiling

The development of robust analytical methods is a prerequisite for accurate purity assessment and impurity profiling. This process involves the systematic optimization of various parameters to achieve the desired separation and sensitivity. Impurity profiling is the identification and quantification of all potential impurities present in a substance. ijprajournal.com Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines on the thresholds for reporting, identifying, and qualifying impurities.

For HPLC method development , key parameters are optimized, as shown in the table below.

| Parameter | Description | Example for this compound Analysis |

|---|---|---|

| Column | The stationary phase where separation occurs. Selection is based on the analyte's properties. | Newcrom R1 (a reverse-phase column with low silanol (B1196071) activity). sielc.com |

| Mobile Phase | The solvent that moves the sample through the column. The composition is adjusted to control retention and separation. | Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility). sielc.com |

| Detector | Detects the analyte as it elutes from the column. Diode Array Detectors (DAD) or UV detectors are common. | UV Detector set at a wavelength where the analyte has maximum absorbance. |

| Flow Rate | The speed at which the mobile phase passes through the column, affecting analysis time and resolution. | Typically 0.5 - 2.0 mL/min for analytical columns. |

For GC-MS method development , the focus is on achieving good separation of volatile compounds. The process involves selecting the appropriate column and optimizing temperature programs and MS parameters.

| Parameter | Description | Example Application |

|---|---|---|

| Column | A capillary column with a specific stationary phase is chosen based on the polarity of the analytes. | DB-624 or similar mid-polarity columns are often used for halogenated aromatic compounds. researchgate.net |

| Carrier Gas | An inert gas that carries the sample through the column. | Helium or Nitrogen. researchgate.net |

| Oven Program | The temperature of the column is controlled over time to elute compounds with different boiling points. | A temperature ramp, e.g., starting at 50°C and increasing to 250°C at a rate of 10°C/min. |

| Ionization Mode | The method used to ionize the molecules in the mass spectrometer. | Electron Ionization (EI) is common for creating fragment patterns for library matching. thermofisher.com |

| MS Detection | The mass spectrometer can operate in full scan mode to identify unknowns or Selected Ion Monitoring (SIM) for higher sensitivity in quantifying specific impurities. chromatographyonline.com | Full scan for initial impurity profiling; SIM mode for trace-level quantification of known impurities. chromatographyonline.com |

Method validation is performed according to ICH guidelines and typically includes assessing specificity, linearity, range, accuracy, precision, and the limit of detection (LOD) and limit of quantitation (LOQ). researchgate.net

Spectroscopic Quantification Methods

Spectroscopic methods are used for both qualitative identification and quantitative analysis of chemical substances by measuring the interaction of the material with electromagnetic radiation.

UV/Vis Spectrophotometry is a quantitative technique based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mt.comresearchgate.net To quantify this compound, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at a specific wavelength (λmax). mt.comresearchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. mt.com This technique is valuable for routine purity checks and concentration determination in solutions. mt.com

Quantitative NMR (qNMR) Spectroscopy is an inherently quantitative method where the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. nih.gov This allows for the determination of the concentration of a substance without the need for identical reference standards for each analyte. The process involves adding a known amount of an internal standard to a sample of known mass. By comparing the integral of a specific resonance of the analyte with the integral of a resonance from the internal standard, the concentration of the analyte can be calculated. The qNMR protocol generally involves sample preparation, selection of a suitable internal standard, data acquisition, and data processing for quantification. nih.gov While powerful, qNMR has a limit of detection of around ≥3 μM, making it suitable for analyzing more abundant components. nih.gov For this compound, various spectra such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are available to aid in its characterization. chemicalbook.com

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Helium |

| Nitrogen |

| Phosphoric acid |

Future Research Directions

Development of Novel Catalytic Systems

Future research is poised to develop sophisticated catalytic systems that can exploit the differential reactivity of the carbon-halogen bonds in 1,2-dichloro-3-iodobenzene. The primary goal is to achieve controlled, site-selective functionalization, which is a significant challenge in molecules with multiple halogen substituents.

Key areas for development include:

Ligand-Tuned Palladium Catalysts: While palladium-catalyzed cross-coupling is a staple in organic synthesis, future work will likely focus on designing specialized ligands. These ligands can fine-tune the electronic and steric environment of the palladium center, enabling it to discriminate between the C-I and C-Cl bonds with greater precision. This could allow for reactions to occur selectively at one type of halogen bond while leaving the others intact for subsequent transformations.

Non-Precious Metal Catalysis: To enhance sustainability and reduce costs, research into catalysts based on earth-abundant metals like nickel is crucial. mdpi.com Nickel-based systems could be developed for hydrodehalogenation reactions, offering a method to selectively remove halogen atoms, or for cross-coupling reactions that provide an alternative to palladium. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis represents a frontier for activating carbon-halogen bonds under exceptionally mild conditions. rsc.org Future studies could develop photocatalytic systems that selectively activate the C-I bond of this compound for radical-based transformations, providing access to reaction pathways not achievable through traditional thermal methods. uni-regensburg.debeilstein-journals.org This approach avoids the need for harsh reagents and high temperatures, aligning with green chemistry principles. researchgate.net

Exploration of New Synthetic Pathways

The distinct reactivity of the halogens in this compound opens the door to new, efficient synthetic strategies for constructing complex molecules. The generally accepted order of reactivity for palladium-catalyzed oxidative addition (C-I > C-Br > C-Cl) is a cornerstone for these future pathways. wuxibiology.com

Sequential Cross-Coupling: A major area of future research will be the programmed, sequential functionalization of the benzene (B151609) ring. wuxibiology.comnih.gov The highly reactive C-I bond can be targeted first in a cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination). wuxibiology.comresearchgate.netacs.org The remaining, less reactive C-Cl bonds can then be functionalized in a subsequent step under more forcing conditions or with a different catalytic system. This stepwise approach allows for the controlled synthesis of polysubstituted aromatic compounds that are difficult to prepare using other methods. sciencedaily.com

| Bond Type | Relative Bond Energy | Reactivity in Pd-Catalyzed Cross-Coupling | Potential Synthetic Step |

| C-I | Lowest | Highest | Initial functionalization |

| C-Cl | Highest | Lowest | Secondary or tertiary functionalization |

C-H Activation: A more advanced and atom-economical approach involves the direct functionalization of the remaining C-H bonds on the aromatic ring. rsc.org Future research could focus on developing catalytic systems (e.g., based on rhodium or palladium) that can selectively activate and functionalize the C-H positions of this compound or its derivatives. chemrxiv.orgnih.gov This strategy bypasses the need for pre-halogenated starting materials for all desired positions, streamlining the synthesis of complex molecules.

Advanced Applications in Medicinal and Materials Chemistry

The structural features of this compound make it an attractive building block for creating novel molecules with valuable applications in medicine and materials science.

Medicinal Chemistry: Halogenated aromatic compounds are prevalent in pharmaceuticals. nih.govmdpi.com The this compound scaffold offers several advantages for drug design:

Vectorial Substitution: The ability to sequentially add different functional groups allows for the precise spatial arrangement of substituents, creating a three-dimensional structure that can be optimized for binding to biological targets like enzymes or receptors.

Halogen Bonding: The iodine and chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity and selectivity of a drug candidate for its target protein. acs.org

Metabolic Stability: The introduction of chlorine atoms can block sites of metabolic degradation, improving the pharmacokinetic profile of a drug. This compound can serve as a starting point for creating libraries of complex molecules for screening against various diseases. nih.govmdpi.com

Materials Chemistry: The unique electronic properties of polyhalogenated benzenes make them promising candidates for advanced materials. anr.fr Future research could explore the use of this compound as a monomer or cross-linking agent in the synthesis of:

Functional Polymers: Polymers incorporating this unit could exhibit enhanced thermal stability, flame retardancy, and specific electronic properties.

Organic Electronics: The di- and tri-substituted aromatic structures derived from this compound could be used as building blocks for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic materials, where the halogen atoms help to tune the HOMO/LUMO energy levels.

Sustainable and Green Chemical Processes

Aligning future research on this compound with the principles of green chemistry is essential for environmental stewardship. wjpmr.comdrpress.org

Eco-Friendly Reaction Conditions: A key goal will be to develop synthetic methods that utilize greener solvents, such as water or ionic liquids, replacing traditional volatile organic compounds. researchgate.net Exploring solvent-free reaction conditions, for instance through mechanochemistry (grinding), is another promising avenue. wjpmr.com

Catalyst Recycling: For processes involving expensive or toxic metal catalysts, developing methods for their recovery and reuse is a priority. This could involve immobilizing catalysts on solid supports, allowing for easy separation from the reaction mixture.

Atom Economy: Synthetic pathways should be designed to maximize the incorporation of all reactant atoms into the final product, minimizing waste. uni-regensburg.de The development of C-H activation strategies is a prime example of improving atom economy over traditional cross-coupling reactions that require pre-halogenated substrates.

Biocatalysis and Biodegradation: Future research could investigate the use of enzymes or microorganisms to perform selective transformations on this compound and its derivatives. illinois.edu Furthermore, understanding the microbial degradation pathways of such polyhalogenated aromatics is crucial for developing bioremediation strategies to remove these persistent organic pollutants from the environment. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-dichloro-3-iodobenzene, and what are their limitations?

- Methodological Answer : The compound is typically synthesized via halogenation of benzene derivatives. A common approach involves directed ortho-metalation followed by iodination, where a lithiated intermediate reacts with iodine monochloride (ICl). Alternatively, halogen-exchange reactions using chloro- or iodobenzene precursors under CuI catalysis can be employed. Limitations include regioselectivity challenges due to competing substitution patterns and the need for anhydrous conditions to prevent hydrolysis .

- Key Data :

| Method | Yield (%) | Purity (GC-MS) | Key Limitation |

|---|---|---|---|

| Directed metalation | 65–75 | >95% | Sensitivity to moisture |

| Halogen exchange | 50–60 | 90–93% | Byproduct formation (e.g., di-iodinated isomers) |

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : The iodine atom induces distinct splitting patterns in -NMR due to its large spin-orbit coupling. For example, aromatic protons adjacent to iodine exhibit downfield shifts (δ 7.8–8.2 ppm) with coupling constants .

- Mass Spectrometry (EI-MS) : The molecular ion peak ([M]) appears at m/z 272.9 (CHClI), with characteristic isotopic clusters for Cl and I.

- Elemental Analysis : Confirm stoichiometry (C: 26.4%, H: 1.1%, Cl: 25.9%, I: 46.6%) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of vapors with fume hoods.

- Storage : Store at 4–8°C in amber glass vials to prevent photodegradation. Ensure containers are tightly sealed to avoid moisture ingress .

- Spill Management : Neutralize spills with activated charcoal or vermiculite, followed by disposal as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The iodine atom acts as a superior leaving group in Suzuki-Miyaura couplings due to its low bond dissociation energy (C–I: ~209 kJ/mol vs. C–Cl: ~397 kJ/mol). However, the electron-withdrawing chlorine substituents meta to iodine reduce electron density at the reaction site, slowing oxidative addition.

- Optimization Strategy : Use Pd(PPh) with a polar solvent (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction rates. Monitor by TLC (hexane:ethyl acetate = 9:1) .

Q. What experimental strategies mitigate regioselectivity challenges during functionalization?

- Methodological Answer :

- Directed C–H Activation : Utilize directing groups (e.g., –COOH or –Bpin) to control substitution at specific positions. For example, carboxyl groups at the para position direct electrophilic substitution to the ortho site relative to chlorine .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites. Validate with kinetic studies (e.g., Hammett plots) .

Q. How can conflicting data on reaction yields be resolved in nucleophilic aromatic substitution (NAS) studies?

- Methodological Answer :

- Controlled Variables : Standardize solvent polarity (e.g., DMSO vs. THF), nucleophile concentration, and reaction time. For example, using KF in DMSO at 120°C for 24 hours improves reproducibility.

- Byproduct Analysis : Employ GC-MS to identify competing pathways (e.g., dehalogenation or dimerization). Adjust catalyst loading (e.g., CuI from 5 mol% to 10 mol%) to suppress side reactions .

Q. What methodologies address solubility limitations in catalytic applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.